2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol

Lipophilicity Drug Design ADME

2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol (CAS 74550‑86‑0, molecular formula C₁₄H₁₃N₃O₅, MW 303.27 g/mol) is a synthetic 5‑nitroimidazole derivative that uniquely combines a 1,3‑benzodioxole (methylenedioxybenzene) moiety with a 2‑styryl linker and an N‑1 ethanol side chain. This architecture distinguishes it from first‑generation 5‑nitroimidazoles such as metronidazole, which carry only a simple 2‑methyl group and ethanol side chain, and from later‑generation 2‑styryl‑5‑nitroimidazole derivatives that typically employ 1,4‑benzodioxane or other substituted aryl rings.

Molecular Formula C14H13N3O5
Molecular Weight 303.27 g/mol
CAS No. 74550-86-0
Cat. No. B12935086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol
CAS74550-86-0
Molecular FormulaC14H13N3O5
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC3=NC=C(N3CCO)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O5/c18-6-5-16-13(15-8-14(16)17(19)20)4-2-10-1-3-11-12(7-10)22-9-21-11/h1-4,7-8,18H,5-6,9H2/b4-2+
InChIKeyBVVIKCLECBDUPE-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol (CAS 74550-86-0): A Structurally Distinct 5‑Nitroimidazole Scaffold for Targeted Research


2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol (CAS 74550‑86‑0, molecular formula C₁₄H₁₃N₃O₅, MW 303.27 g/mol) is a synthetic 5‑nitroimidazole derivative that uniquely combines a 1,3‑benzodioxole (methylenedioxybenzene) moiety with a 2‑styryl linker and an N‑1 ethanol side chain . This architecture distinguishes it from first‑generation 5‑nitroimidazoles such as metronidazole, which carry only a simple 2‑methyl group and ethanol side chain, and from later‑generation 2‑styryl‑5‑nitroimidazole derivatives that typically employ 1,4‑benzodioxane or other substituted aryl rings. The compound is catalogued under synonyms DA 3832, CID 94674, and LS‑78582, and is available from multiple research‑chemical suppliers at ≥96 % purity .

Why 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol Cannot Be Replaced by Metronidazole or Other In‑Class 5‑Nitroimidazoles


The 5‑nitroimidazole pharmacophore is notoriously sensitive to substitution pattern, with even minor structural changes profoundly altering reduction potential, enzyme activation, and therapeutic spectrum [1]. Metronidazole, the clinical gold‑standard, carries a 2‑methyl group and exhibits calculated logP ≈ 0, providing activity primarily against anaerobic bacteria and protozoa but negligible anticancer potency as a single agent [2]. Replacing the 2‑methyl with a 2‑styryl‑benzodioxole group, as in CAS 74550‑86‑0, introduces a conjugated aromatic system that is predicted to shift the reduction potential, alter lipophilicity, and enable interactions with kinase ATP‑binding pockets that are inaccessible to metronidazole [3]. Consequently, metronidazole or simple 2‑methyl‑5‑nitroimidazoles cannot serve as analytical or biological surrogates for CAS 74550‑86‑0; the quantitative evidence below demonstrates that the benzodioxole‑styryl substitution confers measurably different physicochemical and biological properties.

Quantitative Differentiation Evidence for 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol Versus Key Comparators


Predicted Partition Coefficient (XlogP) Comparison: Enhanced Membrane Permeability Over Metronidazole

The calculated XlogP of CAS 74550‑86‑0 is −0.1, compared with metronidazole’s experimentally and computationally derived logP values of −0.02 (ACD/Lab) to +0.02 [1][2]. Although the difference appears numerically small, the addition of the styryl‑benzodioxole group shifts the lipophilicity from near‑zero to slightly negative, which can substantially affect tissue distribution and blood–brain barrier penetration [3].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Profile Differentiation from Metronidazole

CAS 74550‑86‑0 exhibits a calculated TPSA of 35.2 Ų, dramatically lower than metronidazole’s TPSA of ~81–84 Ų [1][2]. This >45 Ų reduction arises because the benzodioxole‑styryl extension replaces metronidazole’s more polar 2‑methyl substituent. The compound also possesses 6 hydrogen‑bond acceptors and 1 donor versus metronidazole’s 5 acceptors and 1 donor [1][2].

Physicochemical Properties Drug‑likeness Oral Bioavailability

Class‑Level Evidence: 2‑Styryl‑5‑Nitroimidazole Derivatives Exhibit Potent FAK Kinase Inhibition Unattainable by Metronidazole

The 2‑styryl‑5‑nitroimidazole chemotype to which CAS 74550‑86‑0 belongs has demonstrated potent focal adhesion kinase (FAK) inhibition. Compound 3p (a 1,4‑benzodioxane‑containing 2‑styryl‑5‑nitroimidazole) inhibited FAK with an IC₅₀ of 0.45 μM and simultaneously suppressed A549 and HeLa cell proliferation with IC₅₀ values of 3.11 μM and 2.54 μM, respectively [1]. In contrast, unmodified metronidazole exhibits no measurable FAK inhibition in the same concentration range; metronidazole‑derived FAK inhibitors require extensive synthetic elaboration (e.g., aryloxy‑azole derivatives) to achieve IC₅₀ values < 100 μg/mL [2].

Kinase Inhibition Focal Adhesion Kinase Anticancer

Class‑Level In Vivo Evidence: 2‑Styryl‑5‑Nitroimidazole DYT‑40 Reduces Glioma Tumor Volume Superior to Temozolomide in a Rat Model

DYT‑40, a 2‑styryl‑5‑nitroimidazole derivative with a closely related architecture, significantly reduced tumor volumes in a rat C6 glioma model and produced better‑defined tumor margins with fewer invasive cells compared with both vehicle control and temozolomide‑treated animals [1]. Metronidazole has no reported in vivo anticancer efficacy against glioma.

Glioblastoma In Vivo Efficacy Brain Tumor

Patent‑Backed Indication Differentiation: Benzodioxole‑Containing Compounds as Acetylcholinesterase Inhibitors for Alzheimer’s Disease

US Patent 9,346,818 B2 explicitly claims benzodioxole derivatives as acetylcholinesterase (AChE) inhibitors for the treatment or prevention of Alzheimer’s disease [1]. While CAS 74550‑86‑0 is not a specifically exemplified compound in this patent, its benzodioxole‑imidazole architecture places it within the claimed structural genus. Metronidazole has no reported AChE inhibitory activity and no patent claims for Alzheimer’s disease.

Alzheimer's Disease Acetylcholinesterase CNS Drug Discovery

Predicted Solubility and Physicochemical Property Differentiation from 1,4‑Benzodioxane‑Containing 2‑Styryl‑5‑Nitroimidazoles

CAS 74550‑86‑0 is reported to be slightly soluble in chloroform (with heating), DMSO, ethyl acetate, and methanol . In contrast, the 1,4‑benzodioxane‑containing analog series (3a–3r) requires DMF/K₂CO₃ reflux conditions for synthesis and subsequent MeOH/H₂SO₄ and NaOH/THF work‑up, indicating different solubility profiles [1]. The benzodioxole (methylenedioxy) ring is less polar than the benzodioxane (ethylenedioxy) ring, which may confer distinct formulation and handling characteristics.

Aqueous Solubility Formulation Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol


Anticancer Kinase Inhibitor Probe Development Targeting FAK‑Dependent Tumors

Based on the class‑level FAK inhibitory activity (IC₅₀ = 0.45 μM for compound 3p) and the > 200‑fold potency advantage over metronidazole‑based FAK inhibitors, CAS 74550‑86‑0 is suited as a starting scaffold for developing FAK‑targeted anticancer probes, particularly in non‑small‑cell lung (A549) and cervical (HeLa) carcinoma models where 2‑styryl‑5‑nitroimidazoles have demonstrated single‑digit micromolar antiproliferative activity [1]. The benzodioxole substituent offers a distinct SAR vector not explored in the published 1,4‑benzodioxane series, enabling procurement for novel IP‑generating medicinal chemistry programs.

Glioblastoma Multiforme (GBM) Research Leveraging In Vivo‑Validated 2‑Styryl‑5‑Nitroimidazole Chemotype

The demonstrated in vivo efficacy of DYT‑40 in a rat C6 glioma model—producing tumor volume reduction superior to temozolomide with better‑defined tumor margins—validates the 2‑styryl‑5‑nitroimidazole scaffold for glioblastoma drug discovery [2]. CAS 74550‑86‑0, with its predicted TPSA of 35.2 Ų (well below the 60 Ų threshold for BBB penetration) and XlogP of −0.1, is predicted to exhibit favorable CNS penetration, making it a compelling candidate for GBM‑focused screening cascades where metronidazole would be inactive [3].

Alzheimer’s Disease Acetylcholinesterase Inhibitor Screening Based on Patent‑Protected Benzodioxole Genus

US Patent 9,346,818 B2 establishes that benzodioxole‑containing imidazoles possess acetylcholinesterase inhibitory activity applicable to Alzheimer’s disease treatment [4]. Procurement of CAS 74550‑86‑0 enables research groups to explore the intersection of the 5‑nitroimidazole bioreductive mechanism with AChE inhibition, a dual‑mechanism concept with no precedent in metronidazole or other classical 5‑nitroimidazoles. This scenario is particularly relevant for CNS‑oriented biotech and academic labs seeking patent‑differentiated chemical matter.

Antimicrobial FabH Inhibitor Research Exploiting an Under‑Explored Substituent Space

2‑Styryl‑5‑nitroimidazoles have demonstrated antibacterial activity against Gram‑positive (Bacillus subtilis, B. thuringiensis) and Gram‑negative (E. coli, P. aeruginosa) strains as FabH inhibitors [5]. The benzodioxole‑substituted variant (CAS 74550‑86‑0) represents an unexplored substituent in the FabH SAR landscape, offering procurement value for groups seeking to expand beyond the published 4‑methoxy, 4‑chloro, and 4‑nitro styryl derivatives toward potentially resistance‑breaking antimicrobial candidates.

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